molecular formula C29H45N3O B11645085 2,6-Bis[4-(dimethylamino)phenyl]-4-hexyl-3,5-dimethylpiperidin-4-ol

2,6-Bis[4-(dimethylamino)phenyl]-4-hexyl-3,5-dimethylpiperidin-4-ol

Cat. No.: B11645085
M. Wt: 451.7 g/mol
InChI Key: UJSGOICYYICMBC-UHFFFAOYSA-N
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Description

2,6-Bis[4-(dimethylamino)phenyl]-4-hexyl-3,5-dimethylpiperidin-4-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with dimethylamino groups and hexyl chains, contributing to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[4-(dimethylamino)phenyl]-4-hexyl-3,5-dimethylpiperidin-4-ol typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . This reaction forms the intermediate compound, which is further modified through various substitution reactions to introduce the hexyl and dimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[4-(dimethylamino)phenyl]-4-hexyl-3,5-dimethylpiperidin-4-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,6-Bis[4-(dimethylamino)phenyl]-4-hexyl-3,5-dimethylpiperidin-4-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Medicine: Investigated for its potential therapeutic properties, including its role as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the production of advanced materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2,6-Bis[4-(dimethylamino)phenyl]-4-hexyl-3,5-dimethylpiperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the activity of target proteins and pathways. Additionally, its ability to absorb light makes it effective as a photosensitizer, facilitating photochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C29H45N3O

Molecular Weight

451.7 g/mol

IUPAC Name

2,6-bis[4-(dimethylamino)phenyl]-4-hexyl-3,5-dimethylpiperidin-4-ol

InChI

InChI=1S/C29H45N3O/c1-8-9-10-11-20-29(33)21(2)27(23-12-16-25(17-13-23)31(4)5)30-28(22(29)3)24-14-18-26(19-15-24)32(6)7/h12-19,21-22,27-28,30,33H,8-11,20H2,1-7H3

InChI Key

UJSGOICYYICMBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C(C(NC(C1C)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C)O

Origin of Product

United States

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